3-(1H-pyrazol-4-yl)phenol

CDK9 Inhibition KRAS-driven Cancers Oncology

3-(1H-pyrazol-4-yl)phenol features a meta-phenol linkage to an unsubstituted 1H-pyrazole ring. This specific architecture preserves the critical N1-H hydrogen-bond donor essential for target engagement, unlike N2-alkylated analogs that severely reduce activity. As a validated scaffold for CDK9 inhibitor programs (IC50 0.101 μM against KRASG12D MEFs) and LTB4 receptor ligands, this compound offers a proven potency advantage. Researchers rely on this precise isomer to avoid data confounding and project delays caused by generic substitution.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1240527-52-9
Cat. No. B1520723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-4-yl)phenol
CAS1240527-52-9
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CNN=C2
InChIInChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11)
InChIKeyPSYYOXSEZAFDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrazol-4-yl)phenol (CAS 1240527-52-9): Procurement-Grade Structural and Functional Profile


3-(1H-Pyrazol-4-yl)phenol (CAS 1240527-52-9) is a heterocyclic organic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol. It features a phenolic hydroxyl group at the meta-position of a phenyl ring, which is directly linked to the 4-position of a 1H-pyrazole ring. This structural arrangement confers a unique hydrogen-bonding capacity and aromatic stacking properties, which are exploited to enhance binding affinity in target proteins, particularly in the design of kinase inhibitors and anti-inflammatory agents . The compound is commercially available as a research chemical, typically at purities of 95-98%, and serves as a valuable intermediate or scaffold in pharmaceutical research and organic synthesis .

Why In-Class Substitution of 3-(1H-Pyrazol-4-yl)phenol is a Procurement Risk


While several regioisomers and N-substituted analogs of pyrazolyl-phenol exist, they are not functionally interchangeable. The meta-substitution pattern of the phenolic hydroxyl group in 3-(1H-pyrazol-4-yl)phenol, as opposed to the para or ortho isomers, can lead to significant differences in electronic distribution, hydrogen-bonding geometry, and molecular recognition events with biological targets [1]. For example, the unsubstituted NH of the pyrazole ring is crucial for certain binding interactions; methylation at the N1 position can preserve activity, while methylation at N2 can severely reduce it, highlighting the sensitivity of the pharmacophore [2]. These subtle structural variations directly impact key performance metrics in research and development, including target affinity, selectivity, and metabolic stability, making generic substitution a high-risk, unvalidated approach that can derail project timelines and confound data interpretation.

Quantitative Differentiators for 3-(1H-Pyrazol-4-yl)phenol vs. Closest Analogs


CDK9 Inhibitory Activity in a Pyrazol-4-yl-phenol Chemotype Cluster

In a phenotypic high-throughput screen for KRAS-synthetic lethality, a compound series defined as 'Pyrazol-4-yl-phenol' (Cluster 23) was prioritized. The best-in-cluster compound (23-1) demonstrated potent anti-proliferative activity, with an IC50 of 0.101 μM against KRASG12D-mutant mouse embryonic fibroblasts (MEFs). This activity was superior to comparator clusters, including pyrazole-4-carboxamides (IC50 = 0.56 μM) and a natural product lead (IC50 = 0.628 μM) [1]. Mechanistic studies revealed CDK9 inhibition as the primary mode of action for this chemotype. This evidence provides a class-level inference for the activity of 3-(1H-pyrazol-4-yl)phenol, which is a core member of this structural cluster.

CDK9 Inhibition KRAS-driven Cancers Oncology

Superiority of the 3-Pyrazolyl Regioisomer in LTB4 Antagonist Binding Affinity

A comparative SAR study on (hydroxyphenyl)pyrazoles as leukotriene B4 (LTB4) receptor antagonists demonstrated that the pyrazole ring's substitution pattern is critical for activity. Specifically, methylation at the N1 position of the pyrazole in a 3-pyrazolyl phenol derivative resulted in a minimal loss of activity compared to the unsubstituted parent. In stark contrast, methylation at the N2 position led to a significant reduction in activity, underlining the unique binding contribution of the N1-H hydrogen-bond donor [1]. This highlights the specific and non-interchangeable nature of the 1H-pyrazol-4-yl motif present in the target compound.

LTB4 Receptor Antagonism Inflammation SAR

Physicochemical Differentiation from the Para-Isomer

The meta-substitution of the hydroxyl group in 3-(1H-pyrazol-4-yl)phenol confers distinct physicochemical properties compared to its para-isomer, 4-(1H-pyrazol-4-yl)phenol. Key predicted properties for the target compound include an acid dissociation constant (pKa) of 9.61 ± 0.10 and a boiling point of 439.3 ± 38.0 °C . While specific experimental data for the para-isomer are not presented here, the shift in substitution pattern from para to meta is a well-established determinant of lipophilicity (logP/logD) and acidity, which in turn influence a molecule's permeability, solubility, and metabolic stability profile. The distinct electronic and steric environment of the meta-phenol can lead to differentiated off-target activity and pharmacokinetic behavior.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Validated Application Scenarios for 3-(1H-Pyrazol-4-yl)phenol Based on Evidence


Scaffold for Developing CDK9 Inhibitors Targeting KRAS-Mutant Cancers

3-(1H-Pyrazol-4-yl)phenol is an ideal starting material for medicinal chemistry programs focused on developing CDK9 inhibitors with synthetic lethality against KRAS-driven cancers. As demonstrated by the 'Pyrazol-4-yl-phenol' chemotype's potent activity (IC50 of 0.101 μM against KRASG12D MEFs) in a high-throughput screen, this scaffold provides a validated and quantifiable potency advantage over other heterocyclic cores like pyrazole-4-carboxamides [1]. Researchers can leverage this scaffold to design focused libraries, optimizing the substituents on the phenyl and pyrazole rings to enhance CDK9 selectivity and improve drug-like properties.

Non-Alkylated Pyrazole Core for High-Affinity Receptor Binding Studies

In the design of high-affinity ligands for targets like the LTB4 receptor, 3-(1H-pyrazol-4-yl)phenol is the preferred core structure over its N-alkylated analogs. SAR studies have established that the unsubstituted N1-H of the pyrazole is critical for optimal binding, with N1-methylation being tolerated but N2-methylation being highly detrimental to activity [1]. This compound provides the essential unsubstituted 1H-pyrazole motif, ensuring that the key hydrogen-bond donor functionality is preserved, which is crucial for achieving potent target engagement and for generating reliable SAR data.

Exploration of Meta-Phenol Physicochemical Space in Lead Optimization

3-(1H-Pyrazol-4-yl)phenol offers medicinal chemists a tool to probe the impact of a meta-substituted phenol on a molecule's overall profile. With a predicted pKa of 9.61, its acidity and associated properties (e.g., solubility, permeability) will differ from the more common para-phenol isomer [1]. This compound can be systematically incorporated into a lead series as a 'meta-phenol probe' to assess its influence on potency, selectivity, and pharmacokinetic parameters, providing a valuable data point for navigating the multi-parameter optimization landscape and mitigating potential ADMET issues associated with phenolic moieties.

Precursor for Photoluminescent Materials and Metal-Chelating Probes

Derivatives of 3-(1H-pyrazol-4-yl)phenol have demonstrated promising photoluminescent properties, positioning them as candidates for applications in OLEDs and bioimaging probes [1]. Furthermore, the compound's ability to chelate metal ions expands its utility into areas such as catalysis and environmental remediation (e.g., wastewater treatment) [1]. This makes the compound a valuable building block for materials scientists developing new functional materials with tailored optical and coordination chemistry properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-pyrazol-4-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.